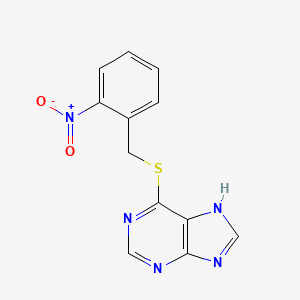

Purine, 6-(o-nitrobenzylthio)-

Description

Significance of the Purine (B94841) Scaffold in Medicinal Chemistry Research

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life itself. ontosight.airesearchgate.netrsc.org Its derivatives, adenine (B156593) and guanine, are fundamental components of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). rsc.orgacademie-sciences.fr This inherent biological relevance makes the purine nucleus a highly attractive starting point for the design of new therapeutic agents. researchgate.netacademie-sciences.frrsc.org

The significance of the purine scaffold in medicinal chemistry is underscored by its presence in numerous approved drugs and investigational compounds. rsc.org These molecules have shown a diverse range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netnih.goveurekaselect.com The ability of purine analogs to mimic endogenous purines allows them to interact with a wide variety of biological targets, such as enzymes (e.g., kinases, polymerases) and receptors. ontosight.aiontosight.ai This mimicry can lead to the modulation of critical cellular pathways, making purine derivatives potent agents for therapeutic intervention. ontosight.aiacademie-sciences.fr

Overview of Strategic Modifications on the Purine Nucleus

The therapeutic potential of the purine scaffold can be finely tuned through strategic chemical modifications at various positions on its bicyclic ring system. rsc.org The purine ring offers multiple reactive sites—primarily at the C2, C6, and C8 positions of the purine core, and the N1, N3, N7, and N9 positions of the imidazole and pyrimidine rings—allowing for extensive structural diversification. rsc.org

Common modifications include:

Alkylation, arylation, and halogenation: Introducing different groups at various positions to alter the molecule's size, shape, and electronic properties. researchgate.netrsc.org

Amination, thiolation, and selenylation: Replacing existing functional groups with nitrogen, sulfur, or selenium-containing moieties to influence binding affinities and metabolic stability. researchgate.netrsc.org

Glycosylation: Attaching sugar molecules, often at the N9 position, to create nucleoside analogs, which can interfere with nucleic acid synthesis. researchgate.net

These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule relate to its biological activity. aacrjournals.orgaacrjournals.org For instance, substitutions at the C6 position have been extensively explored, leading to the development of important drugs like 6-mercaptopurine (B1684380) and its derivatives. aacrjournals.orgnih.gov Similarly, modifications at the C2 and N9 positions have yielded potent and selective inhibitors of various enzymes. nih.govnih.gov The goal of these strategic modifications is to enhance the efficacy, selectivity, and pharmacokinetic properties of the resulting purine analogs. nih.gov

Contextualization of the 6-(o-Nitrobenzylthio) Substituent within Purine Analogues

The compound "Purine, 6-(o-nitrobenzylthio)-" falls within the class of 6-thiopurine derivatives. The "6" indicates that the substituent is attached to the 6th position of the purine ring. The "thio" part of the name signifies the presence of a sulfur atom, which acts as a linker between the purine core and the substituent. In this specific case, the substituent is an ortho-nitrobenzyl group.

The introduction of a sulfur atom at the C6 position is a well-established strategy in purine chemistry. 6-Mercaptopurine, for example, is a clinically used anticancer and immunosuppressive drug. nih.gov The sulfur atom can be further functionalized, as seen in "Purine, 6-(o-nitrobenzylthio)-," by attaching various groups to create S-substituted derivatives.

The benzylthio substituent, and specifically the ortho-nitrobenzylthio group, introduces several key features:

Aromaticity and Bulk: The benzyl (B1604629) group adds a bulky, aromatic ring, which can influence interactions with biological targets through pi-stacking and hydrophobic interactions.

The Nitro Group: The ortho-nitro group is a strong electron-withdrawing group. This can significantly alter the electronic properties of the entire molecule, potentially affecting its reactivity and binding affinity. The position of the nitro group (ortho) is also structurally significant.

Photolability: Nitrobenzyl groups are known to be photolabile, meaning they can be cleaved from the molecule upon exposure to light. This property has been exploited in other contexts for the controlled release of active compounds.

While direct research on "Purine, 6-(o-nitrobenzylthio)-" is not extensively documented in publicly available literature, the rationale for its synthesis can be inferred from studies on related compounds. For example, various S-substituted 6-mercaptopurine derivatives have been synthesized and evaluated for their biological activities. nih.gov Research on compounds like 6-[(4-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine (nitrobenzylthioinosine) has shown that such molecules can have significant effects on nucleoside transport and can exhibit antimalarial activity. researchgate.netnih.gov

The synthesis of such compounds generally involves the reaction of a 6-chloropurine (B14466) with the corresponding thiol, in this case, o-nitrobenzyl mercaptan. semanticscholar.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

5069-63-6 |

|---|---|

Molecular Formula |

C12H9N5O2S |

Molecular Weight |

287.3 g/mol |

IUPAC Name |

6-[(2-nitrophenyl)methylsulfanyl]-7H-purine |

InChI |

InChI=1S/C12H9N5O2S/c18-17(19)9-4-2-1-3-8(9)5-20-12-10-11(14-6-13-10)15-7-16-12/h1-4,6-7H,5H2,(H,13,14,15,16) |

InChI Key |

PKBWMRARESWCBX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |

Other CAS No. |

5069-63-6 |

Origin of Product |

United States |

Investigation of Biological Interactions and Mechanisms

Modulation of Nucleoside Transport Systems

The compound is a potent modulator of nucleoside transport, a fundamental process for cell growth, signaling, and the activation of many nucleoside-based drugs. Its effects are primarily mediated through the inhibition of Equilibrative Nucleoside Transporters (ENTs).

6-(o-nitrobenzylthio)purine is recognized as a powerful inhibitor of Equilibrative Nucleoside Transporter 1 (ENT1), a key protein responsible for the facilitated diffusion of purine (B94841) and pyrimidine (B1678525) nucleosides across the plasma membrane. The human isoform, hENT1, is notably sensitive to inhibition by the nucleoside form of this compound, NBMPR. nih.gov The high-affinity binding of NBMPR to hENT1 effectively blocks the transporter, preventing the uptake of physiological nucleosides like adenosine (B11128) and the cellular entry of various nucleoside analogue drugs used in cancer and viral therapies. nih.govnih.gov This inhibition leads to an accumulation of extracellular adenosine, which can trigger various physiological responses, including neuroprotection and anti-inflammatory effects. scbt.com The sensitivity of hENT1 to this class of inhibitors is a key determinant of its function in regulating purinergic signaling and salvaging nucleosides for DNA and RNA synthesis. scbt.com

| Transporter | Inhibitor | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Wild-Type hENT1 | NBMPR | 7.7 ± 0.8 nM |

| G179A mutant hENT1 | NBMPR | 46 ± 14.6 nM |

Data derived from studies on the parent nucleoside inhibitor, NBMPR, demonstrating its potent effect on wild-type hENT1 and reduced sensitivity in a mutant transporter. nih.gov

The various members of the ENT family exhibit different sensitivities to inhibitors. Notably, hENT1 is highly sensitive to inhibition by nitrobenzyl-substituted purines, whereas hENT2 (SLC29A2) is considerably less so. nih.gov While both transporters facilitate the movement of a broad range of nucleosides, the structural differences between them account for this differential inhibition. This selectivity makes 6-(o-nitrobenzylthio)purine and its derivatives valuable pharmacological tools for distinguishing between the activities of hENT1 and hENT2 in experimental settings. This allows researchers to isolate and study the specific roles of hENT1 in cellular processes without significantly affecting hENT2-mediated transport. nih.gov

The mechanism of hENT1 inhibition by the parent nucleoside NBMPR involves high-affinity binding to the transporter protein. Structural and functional studies suggest that the inhibitor interacts with amino acid residues within the transmembrane domains of hENT1. nih.gov Specifically, the p-nitrobenzyl group is thought to occupy a deep hydrophobic pocket within the transporter, which may prevent the conformational changes necessary for the nucleoside transport cycle. researchgate.net This binding effectively locks the transporter in a non-functional state, blocking the translocation pore. Research has identified specific amino acid residues, such as glycine 179 in transmembrane domain 5, as critical determinants of hENT1's sensitivity to NBMPR, as mutations at this site can significantly reduce inhibitor potency. nih.gov

Interaction with Purine Metabolic Enzymes

Beyond its well-documented effects on nucleoside transport, the chemical structure of 6-(o-nitrobenzylthio)purine suggests potential interactions with enzymes of the purine metabolic pathways, which are divided into the salvage and de novo synthesis routes.

The purine salvage pathway recycles purine bases from the degradation of nucleotides, conserving cellular energy. frontiersin.org Key enzymes in this pathway include Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). nih.govmdpi.com

Purine Nucleoside Phosphorylase (PNP): This enzyme catalyzes the reversible phosphorolysis of purine nucleosides to their corresponding bases. mdpi.comresearchgate.net Studies on various 2,6-substituted purine derivatives have shown that they can act as inhibitors of PNP. nih.gov For instance, compounds like 6-benzylthio-2-chloropurine have demonstrated micromolar inhibition constants against PNP from Helicobacter pylori. nih.gov Given the structural similarity, it is plausible that 6-(o-nitrobenzylthio)purine could also interact with and potentially inhibit PNP, thereby disrupting the purine salvage process. However, direct experimental data on this specific interaction is limited.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): HGPRT is a central enzyme that salvages the purine bases hypoxanthine and guanine by converting them back into nucleotides. wikipedia.orgrcsb.org The parent compound of 6-(o-nitrobenzylthio)purine is 6-mercaptopurine (B1684380), which, once inside the cell, is converted into a substrate for HGPRT to form an active metabolite that inhibits DNA synthesis. researchgate.net While this indicates an interaction with the pathway, direct studies on the inhibitory or substrate activity of 6-(o-nitrobenzylthio)purine itself on HGPRT are not extensively documented. A deficiency in HGPRT leads to an overproduction of uric acid due to the inability to recycle purine bases. nih.govjscimedcentral.com

The de novo pathway synthesizes purine nucleotides from simpler precursors. frontiersin.orgnih.gov This multi-step process is crucial for providing the necessary building blocks for DNA and RNA synthesis, especially in rapidly proliferating cells. frontiersin.org Thiopurine drugs, such as 6-mercaptopurine, are known to inhibit this pathway after being metabolized. youtube.com The active metabolites can suppress several enzymes in the de novo synthesis pathway, including amidophosphoribosyltransferase, the enzyme catalyzing the first committed step. nih.gov As 6-(o-nitrobenzylthio)purine is a derivative of 6-mercaptopurine, it could potentially exert similar inhibitory effects on de novo purine synthesis if it is metabolized intracellularly to release a thiopurine moiety. This would disrupt the production of inosine monophosphate (IMP), the precursor for both adenosine and guanosine nucleotides, thereby impacting cell proliferation. researchgate.netfrontiersin.org

Depletion of DNA Repair Proteins

The depletion of AGT by Purine, 6-(o-nitrobenzylthio)- and its analogues is a key strategy to enhance the efficacy of alkylating chemotherapeutic agents. Numerous studies have demonstrated the potent ability of these compounds to reduce AGT levels in both in vitro and in vivo models.

In cultured human tumor cells, O6-benzylguanine has been shown to be highly effective at depleting AGT activity. For example, treating HT29 colon tumor cells with 10 µM O6-benzylguanine for 2 hours led to a significant sensitization of the cells to the cytotoxic effects of chloroethylating agents like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU). nih.gov In another study, pretreatment with 100 µM O6-BG for 1 hour depleted AGT activity by over 90% for 24 hours in several human cell lines. nih.gov This depletion directly correlated with an increased potentiation of the cytotoxicity of temozolomide and BCNU. nih.gov

In vivo studies in mice have also confirmed the systemic depletion of AGT by O6-benzylguanine. Administration of O6-benzylguanine at a dose of 10 mg/kg resulted in a greater than 95% reduction in AGT levels in both the liver and kidney. nih.gov Similarly, in nude mice bearing human colonic carcinoma xenografts, O6-methylguanine treatment led to a significant decrease in AGT activity in the liver, kidney, spleen, and the tumors themselves. nih.gov

The chemical structure of purine analogues plays a critical role in their ability to inactivate AGT. Studies comparing various O6-benzylguanine analogues have provided insights into the structural features necessary for potent AGT depletion.

The presence of a benzyl (B1604629) group at the O6 position is a key determinant of high-affinity binding and inactivation. O6-benzylguanine is a much more potent inactivator than O6-methylguanine. nih.govnih.gov Analogues with substitutions on the benzyl ring, such as p-chlorobenzyl and p-methylbenzyl, also demonstrate potent AGT inactivation, comparable to O6-benzylguanine. nih.govnih.gov

The exocyclic 2-amino group on the purine ring is also essential for inhibitory activity. nih.gov This is highlighted by the significantly lower activity of O6-benzylhypoxanthine, which lacks this amino group, compared to O6-benzylguanine. nih.gov

Furthermore, substitutions at the 8-position of the guanine ring have been explored to modify the pharmacological properties of these inhibitors. Analogues such as O6-benzyl-8-oxoguanine and 8-aza-O6-benzylguanine have shown variable but significant AGT inactivation capabilities, in some cases comparable to or better than O6-benzylguanine in specific tissues. nih.gov

Cellular Responses and Phenotypes

Purine, 6-(o-nitrobenzylthio)- and its analogues, particularly O6-benzylguanine, have been extensively studied for their effects on the growth and proliferation of cancer cells in vitro, primarily in combination with alkylating agents. By itself, O6-benzylguanine generally exhibits low cytotoxicity. mdpi.com However, its primary role is to sensitize tumor cells to the cytotoxic effects of drugs that create lesions at the O6 position of guanine in DNA.

Pretreatment of various human tumor cell lines with O6-benzylguanine significantly enhances the growth-inhibitory effects of chloroethylating agents like BCNU and CCNU, as well as methylating agents such as temozolomide and streptozotocin. nih.govnih.gov The degree of this enhancement is directly related to the level of AGT protein in the cells. nih.gov Cell lines with high AGT activity, such as HT29 colon cancer cells, show a greater potentiation of cytotoxicity compared to cells with lower AGT levels. nih.gov

For instance, in studies with SF767 glioma cells, pretreatment with O6-benzylguanine analogues led to a significant increase in the cytotoxicity of CCNU, BCNU, and clomesone. nih.gov Similarly, in multiple colorectal cell lines, extended treatment with low concentrations of O6-BG resulted in a greater potentiation of temozolomide cytotoxicity than intermittent treatment with higher concentrations. nih.gov

The table below summarizes the potentiation of alkylating agent cytotoxicity by O6-benzylguanine in various cancer cell lines.

| Cell Line | Cancer Type | Alkylating Agent | O6-BG Pretreatment | Potentiation of Cytotoxicity | Reference |

|---|---|---|---|---|---|

| HT29 | Colon | CCNU, Clomesone | 10 µM for 2h | Dramatic increase | nih.gov |

| Mawi | Colorectal | Temozolomide | 1 µM continuous | Up to 4.2-fold | nih.gov |

| SF767 | Glioma | CCNU, BCNU, Clomesone | Not specified | Significant | nih.gov |

| C6-1 | Brain Tumor | ACNU | 10-100 µM | 5-40 times | nih.gov |

The cytotoxic lesions formed by alkylating agents, when unrepaired due to AGT depletion by compounds like O6-benzylguanine, trigger cellular signaling pathways that can lead to apoptosis (programmed cell death) and cell cycle arrest. The O6-methylguanine (O6MeG) lesion, in particular, is a potent inducer of apoptosis. nih.govcapes.gov.br

Studies have shown that in cells deficient in AGT, treatment with methylating agents leads to a significant induction of apoptosis. nih.gov This process is often delayed, occurring more than 48 hours after the initial methylation damage. nih.gov The apoptotic pathway triggered by O6MeG involves the formation of secondary DNA lesions, such as double-strand breaks, which occur during DNA replication. nih.govnih.gov

The induction of apoptosis by O6MeG has been shown to be regulated by the Bcl-2 family of proteins and involves the activation of caspase-9 and caspase-3. nih.gov Interestingly, this pathway appears to be independent of the Fas/Fas ligand system in some cell types. nih.gov However, in human lymphocytes, O6MeG-triggered apoptosis requires DNA replication and is mediated by p53 and the Fas/CD95/Apo-1 receptor. nih.gov

In addition to apoptosis, the DNA damage caused by alkylating agents in AGT-depleted cells can also lead to cell cycle arrest, typically at the G2/M phase. This arrest provides the cell with time to repair the DNA damage; however, if the damage is too extensive, the cell will undergo apoptosis. The cytotoxicity of temozolomide, for example, is primarily due to the formation of O6-methylguanine, which triggers cell cycle-dependent DNA damage and cell death. researchgate.net

Selective Activities in Cancer Cell Lines within Research Contexts

While comprehensive studies detailing the selective cytotoxic profile of Purine, 6-(o-nitrobenzylthio)- across a wide panel of cancer cell lines are not extensively detailed in the available research, investigations into structurally related 6-thiopurine analogs provide significant insights into the potential for selective anticancer activity. Thiopurine analogues, such as 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), have long been utilized in cancer therapy and their mechanisms often involve disruption of purine biosynthesis or incorporation into DNA and RNA. nih.govfrontiersin.org

The cytotoxicity of these related compounds often varies depending on the cancer cell type, indicating a degree of selectivity. For instance, 6-thioguanine has a demonstrated dose-dependent cytotoxic effect on the HeLa human cervical carcinoma cell line, with a reported IC50 value of 28.79 μM. thepharmajournal.com The sensitivity of different cell lines to thiopurines can be influenced by the expression levels of metabolic enzymes like thiopurine methyltransferase (TPMT) or by deficiencies in genes such as methylthioadenosine phosphorylase (MTAP), which is frequently deleted in some cancers. thepharmajournal.comnih.gov This genetic variability between cancer cells can create therapeutic windows for thiopurine-based drugs. nih.gov

The nucleoside form, 6-S-[(4-Nitrophenyl)methyl]-6-thioinosine, also known as nitrobenzylthioinosine (NBMPR), has been shown to inhibit uridine uptake in HeLa cells and, in combination with N-Phosphonacetyl-L-aspartic acid (PALA), can suppress the viability of B16 melanoma cells. medchemexpress.com Furthermore, studies on diverse sets of substituted purines have revealed cytotoxic activities against various tumor cell lines, with IC50 values ranging from micromolar to sub-micromolar concentrations, underscoring the potential of the purine scaffold in developing selective anticancer agents. mdpi.comnih.goveurekaselect.com For example, certain 2,6,9-trisubstituted purines show high selectivity for cancer cells over non-cancerous control cells, with IC50 values in the low micromolar range against pancreatic, colon, and lung cancer cell lines. mdpi.com

The table below summarizes the cytotoxic activity of various purine analogs related to Purine, 6-(o-nitrobenzylthio)-, illustrating the principle of selective activity within this class of compounds.

| Compound/Analog | Cell Line | Cancer Type | Activity (IC50) |

| 6-Thioguanine (6-TG) | HeLa | Cervical Carcinoma | 28.79 µM |

| Purine Analog 4s | HCT116 | Colon Carcinoma | ~1.3 µM |

| Purine Analog 4s | HT29 | Colon Carcinoma | ~15 µM |

| Purine Analog 4s | AsPC-1 | Pancreatic Carcinoma | ~1.7 µM |

| Purine Analog 4s | H1975 | Lung Carcinoma | ~1.5 µM |

| 6-Thioguanosine | K-562 | Leukemia | 4.7 µM |

This table is populated with data for structurally related compounds to illustrate the concept of selective cytotoxicity among purine derivatives.

Anti-Parasitic Activity and Mechanisms in Protozoan Models

Inhibition of Parasite Growth in In Vitro Models (e.g., Plasmodium falciparum, Toxoplasma gondii, Cryptosporidium parvum, Helicobacter pylori)

The compound Purine, 6-(o-nitrobenzylthio)- and its nucleoside derivative, nitrobenzylthioinosine (NBMPR), have been investigated for their activity against various pathogenic protozoa and bacteria. This activity is largely rooted in the fundamental metabolic differences between the pathogens and their mammalian hosts.

Plasmodium falciparum: The nucleoside analog nitrobenzylthioinosine (NBMPR) demonstrates notable antimalarial action. nih.gov Research has shown that NBMPR can permeate the membrane of erythrocytes infected with P. falciparum and alter the parasite's internal purine pool. nih.gov It acts synergistically with cytotoxic nucleosides like tubercidin, suggesting a mechanism that enhances the efficacy of other antimetabolites. nih.gov

Toxoplasma gondii: The nucleoside NBMPR is selectively toxic to T. gondii. It effectively kills the parasite when grown in human fibroblast host cells, exhibiting a 50% inhibitory concentration (IC50) of approximately 10 μM. nih.gov Crucially, this parasiticidal activity occurs at concentrations that show no apparent toxicity to the uninfected host cells, highlighting a significant therapeutic window. nih.gov

Cryptosporidium parvum: In the reviewed literature, no specific data were found regarding the direct activity of Purine, 6-(o-nitrobenzylthio)- or its nucleoside derivative against Cryptosporidium parvum. While purine salvage is a known therapeutic target in Cryptosporidium, the efficacy of this specific compound has not been reported in the available sources. nih.gov

Helicobacter pylori: This bacterium is incapable of de novo purine synthesis and relies on the purine salvage pathway for survival. nih.gov Consequently, enzymes within this pathway, such as purine nucleoside phosphorylase (PNP), are considered promising drug targets. nih.govresearchgate.net While Purine, 6-(o-nitrobenzylthio)- was not directly tested, a closely related analog, 6-benzylthio-2-chloropurine, was shown to be the most potent inhibitor of H. pylori PNP in one study and also inhibited the growth of the bacterium at the lowest concentration tested among the compounds in that series. nih.govtandfonline.com This demonstrates that 6-thio-purine derivatives are a promising class of compounds for targeting H. pylori. nih.gov

The table below summarizes the observed anti-parasitic activities.

| Compound/Analog | Organism | Model | Activity Metric | Value |

| Nitrobenzylthioinosine (NBMPR) | Toxoplasma gondii | In Vitro | IC50 | ~10 µM |

| 6-Benzylthio-2-chloropurine | Helicobacter pylori | Enzyme Inhibition | Ki | 2.1 µM |

| 6-Benzylthio-2-chloropurine | Helicobacter pylori | Bacterial Growth | MIC | Lowest in series |

| Nitrobenzylthioinosine (NBMPR) | Plasmodium falciparum | In Vitro | Effect | Antimalarial action |

Exploiting Unique Parasite Purine Metabolism

The selective toxicity of Purine, 6-(o-nitrobenzylthio)- and its analogs against various parasites stems from a critical vulnerability: their dependence on purine salvage pathways. Unlike their mammalian hosts, which can synthesize purine nucleotides de novo (from basic precursors), many protozoan parasites are purine auxotrophs. nih.govnih.gov They lack the genetic machinery for the de novo pathway and must acquire pre-formed purines from their host environment through a process known as salvage. This fundamental metabolic difference allows for the design of drugs that specifically target the parasite's unique salvage enzymes and transporters.

The mechanisms by which these compounds exert their effects can differ between parasite species, depending on the specific enzymes present in their respective salvage pathways.

In Toxoplasma gondii: The selectivity of NBMPR is attributed to its role as a "subversive substrate." T. gondii possesses a unique adenosine kinase that selectively phosphorylates NBMPR into its monophosphate nucleotide form. nih.gov This phosphorylation does not occur with the corresponding mammalian adenosine kinase. The resulting nucleotide is a toxic metabolite that disrupts further cellular processes within the parasite, leading to cell death. nih.gov

In Plasmodium falciparum: The parasite, residing within human erythrocytes, relies heavily on importing purines from the host cell. NBMPR is a potent and high-affinity inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is a primary route for purine entry into the erythrocyte and subsequently the parasite. nih.gov By blocking this transporter, NBMPR is thought to restrict the parasite's access to essential purine precursors, effectively starving it of the building blocks required for DNA and RNA synthesis. nih.gov

In Helicobacter pylori: For this bacterium, the strategy involves targeting a key enzyme in its purine salvage pathway, purine nucleoside phosphorylase (PNP). nih.govresearchgate.net Structurally similar compounds, such as 6-benzylthio-2-chloropurine, act as inhibitors of H. pylori PNP. nih.govtandfonline.com By blocking this enzyme, the compounds prevent the bacterium from converting salvaged purine nucleosides into the purine bases necessary for nucleotide synthesis, thereby halting growth. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Influence of Substituents at Position 6 of the Purine (B94841) Ring

The substituent at the C-6 position of the purine ring is a critical determinant of activity. The nature of the atom linking the substituent to the purine core and the characteristics of the substituent itself are paramount.

The parent compound, 6-mercaptopurine (B1684380) (6-MP), serves as a foundational structure for many derivatives, including 6-(o-nitrobenzylthio)purine. aacrjournals.orgnih.gov The thioether linkage at position 6 is often superior to oxygen or nitrogen isosteres for certain biological activities, such as selective inotropic effects. nih.govresearchgate.net S-substituted derivatives are a major class of 6-MP analogs, and their activity can sometimes be attributed to the metabolic cleavage of the thioether bond, releasing the parent 6-mercaptopurine. aacrjournals.org

However, the substituent itself plays a more direct role than simply being a leaving group. The substitution of the mercapto group with other functionalities like alkyl, halogen, cyano, or carboxy groups generally leads to compounds with diminished or no activity. aacrjournals.org The introduction of a benzylthio group, as in the case of 6-(o-nitrobenzylthio)purine, is a key modification. Studies on related compounds have shown that an allyl or benzyl (B1604629) group attached through an exocyclic atom at position 6 is often required for efficient activity in certain contexts, such as the depletion of O6-alkylguanine-DNA alkyltransferase (AGT). nih.gov

| Compound Class | Linkage at C-6 | General Activity Trend | Reference |

| 6-Mercaptopurine Analogs | Thioether (-S-) | Often superior to oxygen or nitrogen linkages for specific activities. nih.govresearchgate.net | nih.govresearchgate.net |

| 6-Substituted Purines | Halogen, Cyano, Carboxy | Generally less active or inactive compared to mercapto or specific thioether derivatives. aacrjournals.org | aacrjournals.org |

| O⁶-Substituted Guanines | Oxygen (-O-) | An exocyclic oxygen linking a benzyl group is required for efficient AGT depletion. nih.gov | nih.gov |

| S⁶-Substituted Purines | Thioether (-S-) | Can act as prodrugs via metabolic cleavage; the nature of the S-substituent is critical for specific activities. aacrjournals.org | aacrjournals.org |

Impact of Nitrobenzyl Moiety Orientation (ortho versus para)

The spatial orientation of the nitro group on the benzyl moiety—specifically, the comparison between ortho and para isomers—has a significant impact on biological activity. This is often due to steric and electronic differences that affect how the molecule interacts with its biological target.

While research directly comparing the ortho and para isomers of 6-(nitrobenzylthio)purine for the same biological endpoint is specific to the target system, principles can be drawn from related compounds. For instance, in the context of O⁶-alkylguanine-DNA alkyltransferase depletion, S⁶-purine derivatives such as 2-amino-6-[(p-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine were found to be inactive, whereas various O⁶-(p-substituted-benzyl)guanines showed high potency. nih.gov

Role of Substitutions on the Nitrobenzyl Phenyl Ring

Studies on O⁶-benzylguanine derivatives showed that substitutions on the para position of the phenyl ring with groups like fluorine, chlorine, and methyl (CH₃) were well-tolerated and maintained high potency for AGT depletion. nih.gov In another series of purine derivatives, the substitution of electron-withdrawing groups on a benzhydryl moiety attached at C-6 increased potency. nih.gov This suggests that the electronic character of the benzyl ring is a key factor.

Furthermore, the photolytic properties of the o-nitrobenzyl group, often used as a photolabile protecting group, can be precisely altered by adding different substituents to the aromatic ring. researchgate.net While not directly related to a specific receptor-binding activity, this demonstrates the sensitivity of the moiety's chemical properties to substitution. These modifications can affect reaction rates and quantum yields, which are dependent on the electronic environment of the ring. researchgate.net

| Parent Moiety | Phenyl Ring Substitution | Effect on Activity | Reference |

| O⁶-Benzylguanine | para-H, F, Cl, CH₃ | Maintained high potency for AGT depletion. nih.gov | nih.gov |

| 6-Benzhydryl Purines | Electron-withdrawing groups | Increased inotropic potency. nih.gov | nih.gov |

| o-Nitrobenzyl Group | Various R groups | Modulates photo-absorptive properties and photolysis rates. researchgate.net | researchgate.net |

Effects of Purine Ring Substitutions (e.g., C-2, N-9 positions) on Activity

Substitutions at other positions on the purine ring, such as C-2 and N-9, can dramatically alter biological activity. These changes can affect the molecule's interaction with target enzymes, its solubility, and its metabolic stability.

C-2 Position: The presence of an amino group at the C-2 position, as in thioguanine, generally results in a significant increase in cytotoxic activity compared to 6-mercaptopurine, which is unsubstituted at C-2. aacrjournals.org However, replacing this 2-amino group with larger alkylamino or arylamino groups tends to lower the activity markedly. aacrjournals.org This highlights a strict structural requirement at the C-2 position for certain antiproliferative activities.

N-9 Position: The N-9 position is frequently substituted to improve pharmacological properties. For O⁶-benzylguanine derivatives, a variety of substituent groups attached to the N-9 position, including ribose as in O⁶-(p-Y-benzyl)guanosine, were found to preserve activity against AGT. nih.gov This indicates a degree of tolerance for bulk at this position. However, activity can be sensitive to the specific substituent. For instance, 2-amino-6-[(p-nitrobenzyl)thio]-9-β-D-ribofuranosylpurine was inactive in the AGT depletion assay, suggesting a negative synergistic effect between the N-9 ribose and the S⁶-(p-nitrobenzyl) group in that context. nih.gov

Conversely, substitution at the N-7 position of the purine ring generally leads to a complete loss of activity in the O⁶-benzylguanine series. nih.gov

| Position | Substitution | General Effect on Activity | Reference |

| C-2 | Amino (-NH₂) | Often increases cytotoxic activity (e.g., Thioguanine vs. 6-MP). aacrjournals.org | aacrjournals.org |

| Alkylamino, Arylamino | Markedly lowers activity compared to the 2-amino group. aacrjournals.org | aacrjournals.org | |

| N-9 | Ribose, Deoxyribose | Activity is often preserved, but can be context-dependent. nih.gov | nih.gov |

| Various alkyl/aryl groups | Activity is generally preserved for AGT depletion. nih.gov | nih.gov | |

| N-7 | Benzyl | Leads to a complete loss of activity for AGT depletion. nih.gov | nih.gov |

Hydrophobicity and Steric Bulk Considerations in Activity

Hydrophobicity: Lipophilicity influences a molecule's ability to cross cell membranes, its binding affinity to target proteins, and its metabolic profile. nih.gov For a series of purine-2,6-dione (B11924001) derivatives, it was found that the presence of more lipophilic propoxy- or butoxy- substituents was preferable for multifunctional activity. nih.gov An increase in the hydrophobic character of nucleoside monophosphate prodrugs is often proposed to facilitate permeation through the cell membrane. acs.org The nitrobenzylthio moiety itself adds significant lipophilicity to the purine core. Altering substituents on the phenyl ring or the purine base can modulate this property to optimize activity.

Steric Bulk: The size and shape of the molecule (steric bulk) are critical for fitting into the binding site of a target protein. 3D-QSAR models for 2,6,9-trisubstituted purine derivatives have shown that steric properties can be more influential than electronic properties in explaining cytotoxicity. nih.gov For example, connecting an arylpiperazinyl system at position 6 was beneficial for activity, while using bulky systems at position C-2 was unfavorable. nih.gov The ortho position of the nitro group in 6-(o-nitrobenzylthio)purine places it in proximity to the purine core, creating a specific steric profile that differs significantly from its para counterpart. This steric hindrance can be a key factor in determining binding affinity and selectivity.

Computational SAR and QSAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations, are powerful tools for understanding the structural determinants of activity for purine derivatives.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For various substituted purine analogs, 2D-QSAR models have been developed with good predictive correlation coefficients (r²) and cross-validated correlation coefficients (q²). researchgate.net These models identify key molecular descriptors—such as electronic indices (e.g., SsCH3E-index), hydrogen bond donor counts, and topological descriptors—that influence activity. researchgate.net Such studies provide insights for designing more potent compounds before their synthesis. researchgate.net

Molecular Modeling and Dynamics: Molecular dynamics simulations can predict the binding modes of purine analogs within the active site of a target protein. For example, MD simulations have been used to understand the stabilization of 6-mercaptopurine in the active site of the human thiopurine S-methyltransferase (TPMT) enzyme. nih.govbioinformation.net These models revealed that 6-MP is stabilized by non-bonded interactions with specific amino acid residues like Phe40, Pro196, and Arg226. nih.govbioinformation.net Similar computational approaches for 6-(o-nitrobenzylthio)purine could elucidate its interactions with target proteins at an atomic level, explaining the observed SAR trends, such as the preference for certain substituents or isomeric forms. 3D-QSAR models have further reinforced the importance of steric properties in explaining the cytotoxicity of purine derivatives. nih.gov

Photochemical Properties and Applications

Photoreactivity of o-Nitrobenzyl Compounds

The photoreactivity of o-nitrobenzyl compounds is a subject of significant interest in chemistry and biology, largely due to their utility as photolabile protecting groups, often referred to as "caging" groups. wikipedia.org These groups allow for the spatial and temporal control over the release of a protected molecule upon irradiation with light. tcichemicals.com The general mechanism for the photocleavage of 2-nitrobenzyl-based photolabile protecting groups is classified as a Norrish Type II reaction. wikipedia.org

Upon absorption of a photon, typically in the UV range (200-320 nm), the nitro group is promoted to an excited diradical state. wikipedia.org This is followed by the abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the excited nitro group, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate is unstable and undergoes rearrangement to form a five-membered ring, which then cleaves to release the protected molecule and yield a 2-nitrosobenzaldehyde byproduct. wikipedia.orgresearchgate.net

The efficiency of this photoreaction can be influenced by the substitution pattern on the aromatic ring. For instance, the introduction of two nitro groups can increase the probability of the compound entering an excited state upon photon absorption, thereby enhancing the efficiency of the photorelease. wikipedia.org While the core photochemical process is well-understood for many o-nitrobenzyl derivatives, specific quantum yields and reaction kinetics can vary depending on the nature of the protected molecule and the solvent environment.

Photoinduced Processes and Transient Intermediates

The photoinduced cleavage of o-nitrobenzyl compounds proceeds through a series of transient intermediates. The key steps and intermediates are outlined below:

| Step | Intermediate/Process | Description |

| 1 | Excited State Formation | Upon UV irradiation, the o-nitrobenzyl group absorbs a photon, promoting the nitro group to an excited state. |

| 2 | Intramolecular Hydrogen Abstraction | The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient diradical species. |

| 3 | aci-Nitro Intermediate | This diradical rapidly converts to a more stable, yet still transient, aci-nitro intermediate. This intermediate can often be detected by transient absorption spectroscopy. |

| 4 | Cyclization and Rearrangement | The aci-nitro intermediate undergoes a cyclization and subsequent rearrangement to form a five-membered ring. |

| 5 | Cleavage | The cyclic intermediate is unstable and cleaves to release the protected molecule (in this case, 6-mercaptopurine) and 2-nitrosobenzaldehyde. |

Potential for Photoreleasable Caging Groups in Chemical Biology Research

The o-nitrobenzyl moiety is a widely used photolabile protecting group for a variety of functional groups, including thiols. nih.gov Given that "Purine, 6-(o-nitrobenzylthio)-" features a thioether linkage between the purine (B94841) and the o-nitrobenzyl group, it holds significant potential as a "caged" version of the biologically active molecule 6-mercaptopurine (B1684380).

The ability to release 6-mercaptopurine, a clinically important antimetabolite and immunosuppressive drug, with high spatial and temporal precision using light would be a valuable tool in chemical biology and pharmacology research. Such a "caged" compound could be used to study the localized effects of 6-mercaptopurine in cellular systems or even in tissues, minimizing systemic exposure and off-target effects. The general advantages of using o-nitrobenzyl groups for thiol protection include a high quantum efficiency of release and a high yield of the free thiol upon photolysis. nih.gov

While o-nitrobenzyl-based caging groups have been extensively utilized, they do have some limitations, such as relatively low absorption in the visible range and the generation of the potentially reactive 2-nitrosobenzaldehyde byproduct. nih.gov Nevertheless, the controlled release of a potent therapeutic agent like 6-mercaptopurine through photochemical means remains a promising area of investigation. The development of pro-fluorescent o-nitrobenzyl protecting groups, which exhibit a change in fluorescence upon uncaging, could also enable real-time monitoring of the release process. nih.gov

Advanced Computational Studies and Molecular Modeling

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. For purine (B94841) analogs, docking studies have identified several potential protein targets.

Docking simulations of various thiopurine derivatives have been performed against targets such as human serum albumin (HSA) and Xanthine Oxidase (XO). ptfarm.plnih.gov In these studies, the purine core typically engages in hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors. Functional groups, such as the thioether and nitrobenzyl moieties in Purine, 6-(o-nitrobenzylthio)-, would further define the specificity and nature of these interactions. For instance, studies on inhibitors binding to Xanthine Oxidase revealed key interactions with active site residues like Arg880 and Thr1010. nih.gov Similarly, docking of thiopurines into HSA showed potential binding within subdomain IIA, a site known to accommodate bulky heterocyclic compounds. ptfarm.pl

The process involves preparing the 3D structures of the ligand and the protein target. The ligand is then placed in the binding site of the protein, and its conformation is systematically sampled. Each conformation is scored based on a function that approximates the binding free energy, with lower energy scores indicating higher binding affinity. mdpi.com These simulations suggest that Purine, 6-(o-nitrobenzylthio)- could potentially interact with a range of enzymes and transport proteins involved in purine metabolism and transport.

| Potential Protein Target | Key Interacting Residues (from related compounds) | Primary Interaction Types |

|---|---|---|

| Xanthine Oxidase (XO) | Arg880, Thr1010, Glu802 | Hydrogen Bonding, Hydrophobic Interactions |

| Human Serum Albumin (HSA) | Arg257 | Salt Bridges, Hydrogen Bonding |

| Thiopurine S-methyltransferase (TPMT) | Phe40, Pro196, Arg226 | Non-bonded Interactions |

| EGFR-Tyrosine Kinase | Not specified | Hydrogen Bonding, Hydrophobic Interactions |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a protein-ligand complex. Following molecular docking, MD simulations can validate the predicted binding pose and assess its stability in a dynamic, solvated environment.

For related purine derivatives, MD simulations have been crucial. A study on 6-mercaptopurine (B1684380) complexed with human thiopurine S-methyltransferase (TPMT) used a 1300-picosecond simulation to confirm that the ligand remained stabilized in the active site through non-bonded interactions with residues Phe40, Pro196, and Arg226. nih.gov Key analyses in MD simulations include the calculation of Root Mean Square Deviation (RMSD) of the protein backbone and ligand to evaluate system stability. nih.gov A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand's binding pose is stable. nih.govmdpi.com

Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are often used with MD trajectories to calculate the binding free energy of the protein-ligand complex, offering a more accurate estimation than docking scores alone. nih.gov These simulations can reveal conformational changes in the protein upon ligand binding and highlight the persistence of crucial interactions, such as hydrogen bonds, throughout the simulation. mdpi.comnih.gov

| Analysis | Purpose |

|---|---|

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the protein-ligand complex over time. |

| Root Mean Square Fluctuation (RMSF) | To identify the flexibility of individual amino acid residues in the protein. |

| Hydrogen Bond Analysis | To monitor the formation and persistence of hydrogen bonds between the ligand and protein. |

| MM-PBSA/MM-GBSA | To calculate the binding free energy of the complex for a more refined affinity estimation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov These methods provide detailed information about molecular orbitals, charge distribution, and chemical reactivity, which are fundamental to understanding a molecule's interaction with biological targets.

For purine derivatives, quantum chemical calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are of particular interest. researchgate.net The E-HOMO is related to the molecule's ability to donate electrons, while the E-LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

These calculations are also used to optimize molecular geometry and predict structural properties like bond lengths and angles with high accuracy. nih.gov For example, DFT studies on 6-oxy purine derivatives have been used to conclusively determine the most stable tautomeric form by comparing the calculated energies and bond lengths with experimental X-ray diffraction data. nih.gov Such analyses are critical for ensuring that the correct molecular structure is used in other computational studies like molecular docking.

| Descriptor | Significance |

|---|---|

| E-HOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the capacity to donate an electron; related to nucleophilicity. |

| E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the capacity to accept an electron; related to electrophilicity. |

| HOMO-LUMO Energy Gap (ΔE) | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | Measures the polarity of the molecule, which influences solubility and binding interactions. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. |

In Silico Predictions of Biological Activity and ADME Profiling

In silico methods are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental work is undertaken.

ADME profiling for Purine, 6-(o-nitrobenzylthio)- can be performed using various computational models. A key aspect is the prediction of physicochemical properties that influence bioavailability, such as lipophilicity (LogP), molecular weight, and polar surface area (PSA). These parameters are often evaluated against guidelines like Lipinski's Rule of Five, which suggests that orally active drugs typically have a molecular weight < 500 Da, a LogP < 5, and fewer than 5 hydrogen bond donors and 10 hydrogen bond acceptors. nih.gov

Based on publicly available data for Purine, 6-(o-nitrobenzylthio)-, several properties can be predicted. uni.lu These predictions suggest the compound has characteristics that are generally favorable for a potential drug candidate. Predicting metabolic pathways is also a critical component, as purine analogs are often substrates for enzymes like Xanthine Oxidase.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C12H9N5O2S | Basic chemical identity |

| Molecular Weight | 287.3 g/mol | Adheres to Lipinski's Rule (< 500) |

| XlogP | 2.3 | Indicates lipophilicity; adheres to Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 (predicted) | Adheres to Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 6 (predicted) | Adheres to Lipinski's Rule (< 10) |

Q & A

Q. What are the established synthetic routes for Purine, 6-(o-nitrobenzylthio)-, and what analytical techniques are recommended for its characterization?

Methodological Answer:

- Synthesis: Common routes involve nucleophilic substitution at the 6-position of purine derivatives using o-nitrobenzylthiol under alkaline conditions. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst use) to improve yield .

- Characterization: Use NMR (¹H/¹³C) to confirm substitution patterns, mass spectrometry (MS) for molecular weight validation, and HPLC for purity assessment (>95%). Crystallography can resolve structural ambiguities. Document protocols rigorously to ensure reproducibility .

Q. How can researchers determine the stability of Purine, 6-(o-nitrobenzylthio)- under varying pH and temperature conditions?

Methodological Answer:

- Design accelerated stability studies using buffers (pH 1–12) and temperatures (4°C–60°C). Monitor degradation via UV-Vis spectroscopy or LC-MS.

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include controls (e.g., inert atmosphere) to isolate degradation pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reactivity of the o-nitrobenzylthio group in Purine, 6-(o-nitrobenzylthio)- under photolytic or reductive conditions?

Methodological Answer:

- Use time-resolved spectroscopy (e.g., transient absorption) to track photolytic cleavage of the nitrobenzylthio group. Compare with reductive conditions (e.g., Na2S2O4) to differentiate radical vs. ionic pathways.

- Link findings to theoretical frameworks (e.g., frontier molecular orbital theory) to explain bond dissociation energies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological targeting efficiency of Purine, 6-(o-nitrobenzylthio)- derivatives?

Methodological Answer:

- Synthesize analogs with modifications at the purine core or nitrobenzyl group. Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays.

- Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, steric bulk) with activity. Validate hypotheses via molecular docking .

Q. How can researchers resolve contradictions in reported biological activities of Purine, 6-(o-nitrobenzylthio)- across different in vitro models?

Methodological Answer:

- Conduct comparative studies using standardized cell lines and assay conditions (e.g., ATP levels, incubation time).

- Perform meta-analysis of existing data to identify confounding variables (e.g., solvent effects, impurity profiles). Use Bayesian statistics to quantify uncertainty .

Data Contradiction & Validation

Q. What strategies can address discrepancies in cytotoxicity data for Purine, 6-(o-nitrobenzylthio)- between 2D cell cultures and 3D organoid models?

Methodological Answer:

- Replicate experiments in both models using identical compound batches. Include controls for diffusion limitations in 3D systems.

- Apply transcriptomic profiling (RNA-seq) to identify microenvironment-dependent resistance mechanisms .

Experimental Design Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on Purine, 6-(o-nitrobenzylthio)-?

Methodological Answer:

- Feasibility: Assess synthetic accessibility and analytical resource requirements.

- Novelty: Screen existing patents/literature to identify underexplored modifications (e.g., fluorinated analogs).

- Ethics: Ensure compliance with biosafety protocols for in vivo studies.

- Relevance: Align with broader goals (e.g., anticancer prodrug development) .

Data Integration & Theoretical Links

Q. How can hybrid data (e.g., biochemical assays and computational simulations) be integrated to refine the pharmacophore model of Purine, 6-(o-nitrobenzylthio)-?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.